molecular formula C24H18ClNO5S B2508685 7-(4-Chlorophenyl)sulfonyl-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866810-02-8

7-(4-Chlorophenyl)sulfonyl-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No. B2508685
CAS RN: 866810-02-8
M. Wt: 467.92
InChI Key: ZBWZFGGPBCMSKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford an intermediate. This intermediate was then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final sulfonamides .


Molecular Structure Analysis

The molecular structure of this compound includes a dioxoloquinolinone core, which is substituted with a 4-chlorophenylsulfonyl group and a 4-methylphenylmethyl group. The exact structure can be confirmed by techniques such as NMR and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . The structural modification caused by changing the substituents in the sulfonamide moiety has a wide impact on the activity of the prepared compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 467.92. The elemental composition is approximately 45.46% carbon, 3.18% hydrogen, and 12.72% nitrogen .

Future Directions

Future research could focus on exploring the biological activities of this compound and its derivatives. Given the wide range of activities associated with similar compounds, it could be of interest in fields such as medicinal chemistry and pharmacology .

properties

IUPAC Name

7-(4-chlorophenyl)sulfonyl-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO5S/c1-15-2-4-16(5-3-15)12-26-13-23(32(28,29)18-8-6-17(25)7-9-18)24(27)19-10-21-22(11-20(19)26)31-14-30-21/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWZFGGPBCMSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Chlorophenyl)sulfonyl-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one

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